1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound that features a fluorophenoxy group and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the morpholine ring imparts unique chemical properties that make it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 4-fluorophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to these targets, while the morpholine ring can modulate the compound’s solubility and stability. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol can be compared with similar compounds such as:
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one: This compound has a thiomorpholine ring instead of a morpholine ring, which can alter its chemical reactivity and biological activity.
Fluconazole: A well-known antifungal agent with a similar fluorophenoxy group, but different overall structure and mechanism of action.
Fluorinated Quinolines: These compounds share the fluorine atom but have different core structures, leading to distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-fluorophenoxy)-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBOJHVHJVOETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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